9-Borabicyclo[3.3.1]nonane dimer

Catalog No.
S1496159
CAS No.
21205-91-4
M.F
C16H28B2
M. Wt
242 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Borabicyclo[3.3.1]nonane dimer

CAS Number

21205-91-4

Product Name

9-Borabicyclo[3.3.1]nonane dimer

IUPAC Name

9-(9-borabicyclo[3.3.1]nonan-9-yl)-9-borabicyclo[3.3.1]nonane

Molecular Formula

C16H28B2

Molecular Weight

242 g/mol

InChI

InChI=1S/C16H28B2/c1-5-13-7-2-8-14(6-1)17(13)18-15-9-3-10-16(18)12-4-11-15/h13-16H,1-12H2

InChI Key

IYDIZBOKVLHCQZ-UHFFFAOYSA-N

SMILES

B1(C2CCCC1CCC2)B3C4CCCC3CCC4

Synonyms

9-BBN dimer; 9-Borabicyclo[3.3.1]nonane dimer; 9-Borabicyclononane dimer; Bis- 9-borabicyclo[3.3.1]nonane; 1,1:2,2-bis(1,5-Cyclooctanediyl)-diborane

Canonical SMILES

B1(C2CCCC1CCC2)B3C4CCCC3CCC4

Metal-Free Catalyst for the Hydroboration of Carbodiimides

Reductive Cleavage of Cyclic Acetals and Ketals

Reduction of Peroxo Esters

Preparation of Dienes, Enynes, Allenes etc

    Summary of the Application: The suitably substituted/unsaturated R of B-R-9-BBN can be utilized to produce dienes, enynes, allenes etc.

    Results or Outcomes: The outcome of this reaction is the formation of dienes, enynes, allenes etc.

9-Borabicyclo[3.3.1]nonane dimer, commonly referred to as 9-BBN, is an organoborane compound characterized by its unique bicyclic structure. It appears as a colorless solid and is primarily utilized in organic chemistry as a hydroboration reagent. The compound exists as a hydride-bridged dimer, which can easily cleave in the presence of reducible substrates, making it highly effective in various

9-Borabicyclo[3.3.1]nonane dimer is particularly known for its regioselective addition to alkenes, allowing for the formation of terminal alcohols through subsequent oxidative cleavage with hydrogen peroxide in an aqueous potassium hydroxide solution. This reaction pathway is favored due to the steric hindrance provided by the compound, which suppresses the formation of undesired 2-substituted isomers compared to traditional borane reagents . Additionally, 9-BBN can reductively cleave cyclic acetals and ketals to yield monobenzylated 1,2-diols, further showcasing its versatility in organic synthesis .

The synthesis of 9-Borabicyclo[3.3.1]nonane dimer typically involves the reaction of 1,5-cyclooctadiene with borane in ethereal solvents such as tetrahydrofuran. This method yields the dimer in a reasonably air-stable form, allowing it to be stored and used over extended periods without significant degradation . The compound can also be commercially obtained as a solution or solid, making it accessible for various laboratory applications.

9-Borabicyclo[3.3.1]nonane dimer finds extensive applications in organic synthesis, particularly in hydroboration reactions. It is instrumental in:

  • Hydroboration: Facilitating the addition of boron across double bonds.
  • Synthesis of Alcohols: Converting alkenes into alcohols through oxidation.
  • Suzuki Coupling Reactions: Acting as a reagent for cross-coupling reactions involving aryl halides and boronic acids .
  • Reduction Reactions: Serving as a reducing agent for various functional groups.

Research on interaction studies involving 9-Borabicyclo[3.3.1]nonane dimer primarily focuses on its reactivity with different substrates in organic synthesis rather than biological interactions. The compound's ability to selectively react with alkenes and alkynes has been highlighted in various studies, emphasizing its effectiveness as a hydroborating agent that promotes anti-Markovnikov hydration pathways .

Several compounds share structural or functional similarities with 9-Borabicyclo[3.3.1]nonane dimer:

Compound NameStructure TypeUnique Features
BoraneSimple boron hydrideLess sterically hindered; leads to more 2-substituted products
DiboraneDihydrideHighly reactive; used for different hydroboration reactions
9-Borabicyclo[3.3.1]nonaneBicyclicHigh regioselectivity; stable under air exposure
Tetrahydrofuran-borane complexComplexSolvent used for synthesizing 9-BBN

The uniqueness of 9-Borabicyclo[3.3.1]nonane dimer lies in its steric hindrance and regioselectivity, which enhances its utility in synthetic applications compared to simpler boranes or other organoboranes.

The preparation of 9-borabicyclo[3.3.1]nonane dimer involves several strategic approaches developed over decades of research. The synthetic pathways have been refined to enhance efficiency, optimize yields, and facilitate both laboratory and industrial-scale production. Each methodology offers distinct advantages depending on the intended application and available resources.

Dimerization Mechanisms from Borane Precursors

The fundamental synthesis of 9-BBN dimer occurs through the cyclic hydroboration of 1,5-cyclooctadiene with an appropriate borane source. This reaction represents a showcase of the remarkable selectivity of hydroboration chemistry, resulting in a bicyclic structure with a boron-boron bond.

The predominant reaction pathway involves several key steps:

  • Initial hydroboration of one double bond of 1,5-cyclooctadiene by borane.
  • Subsequent intramolecular hydroboration of the second double bond to form the bicyclic structure.
  • Dimerization of the resulting monoborane units via hydride bridging.

The most common borane precursor employed is borane-methyl sulfide complex, offering advantages in terms of handling and stability. The reaction proceeds with excellent regioselectivity, leading to the formation of the thermodynamically preferred structure.

BH₃·S(CH₃)₂ + 1,5-cyclooctadiene → 9-BBN (monomer) → (9-BBN)₂

Spectroscopically, the formation of the dimer can be verified through several characteristic signals. The infrared spectrum displays a distinctive absorption band at 1567 cm⁻¹, which corresponds to the B-H-B bridge present in the dimeric structure. Additionally, ¹¹B NMR spectroscopy reveals a resonance signal at δ = 28.0 ppm, which is consistent with other tetraalkyldiboranes(6).

The kinetics of the dimerization process are complex and dependent on reaction conditions. Studies have shown that the thermal stability of (9-BBN)₂ is remarkable compared to other dialkylboranes, with samples capable of withstanding heating at temperatures up to 200°C for extended periods with minimal decomposition.

Table 1: Characteristic Spectroscopic Features of 9-BBN Dimer

Analytical MethodFeatureValueSignificance
IR SpectroscopyB-H-B stretching1567 cm⁻¹Confirms dimeric structure
¹¹B NMRChemical shiftδ = 28.0 ppmIndicates tetraalkyldiborane nature
Mass Spectrometry (EI)Molecular ionM⁺Shows dimer mass
Mass Spectrometry (EI)Fragment(M/2)⁺Indicates monomer unit
Melting PointCrystal transition150-152°CConfirms purity

The kinetics of hydroboration reactions using (9-BBN)₂ exhibit interesting characteristics that provide insight into the dimerization mechanism. With more reactive alkenes (such as 1-hexene), the reaction follows first-order kinetics with respect to (9-BBN)₂ concentration and zero-order with respect to alkene concentration. This suggests that the rate-determining step is the dissociation of the dimer. Conversely, with less reactive alkenes (such as cyclohexene), the reaction displays three-halves-order kinetics, indicating a different rate-limiting step.

Solvent-Mediated Cyclization Approaches

The choice of solvent plays a crucial role in the synthesis of 9-BBN dimer, affecting not only the reaction efficiency but also the equilibrium between monomeric and dimeric species. Various solvent systems have been explored to optimize the cyclization process.

The traditionally preferred solvent for this synthesis is 1,2-dimethoxyethane (monoglyme), which facilitates both the hydroboration reaction and the subsequent crystallization of the dimer. The ethereal solvent assists in stabilizing reaction intermediates through coordination with boron atoms.

An important consideration in solvent selection is the equilibrium between dimeric and monomeric forms of 9-BBN. Research has demonstrated that in non-coordinating solvents such as carbon tetrachloride, cyclohexane, benzene, and diethyl ether, 9-BBN exists exclusively as the dimer. However, in coordinating solvents like tetrahydrofuran (THF) and dimethyl sulfide, an equilibrium is established between the dimer and the solvent-complexed monomer.

Table 2: Solvent Effects on 9-BBN Species Equilibrium

Solvent TypeExamplesPredominant SpeciesEquilibrium Considerations
Non-coordinatingCarbon tetrachloride, Cyclohexane, Benzene, Diethyl etherDimer formStable dimer, minimal dissociation
CoordinatingTHF, Dimethyl sulfideEquilibrium mixtureSolvent-complexed monomer present
Reaction medium1,2-Dimethoxyethane (monoglyme)Initially complex mixture, eventually crystallizes as dimerOptimal for synthesis and crystallization

The solvent effect on reaction kinetics is particularly noteworthy. The rate constant for hydroboration reactions in THF is substantially larger than in non-coordinating solvents, indicating the significant catalytic effect of ethers on the reaction. This phenomenon is attributed to the ability of ethers to stabilize the transition state and facilitate dimer dissociation.

A more recent approach involves the use of tetrahydrofuran as the reaction solvent, which has demonstrated impressive yields reaching 98%. The protocol typically involves the following steps:

  • Addition of crushed 4A molecular sieve to remove trace water
  • Introduction of tetrahydrofuran and 1,5-cyclooctadiene
  • Addition of a catalyst (e.g., zirconium tetrachloride)
  • Dropwise addition of borane-dimethyl sulfide complex at controlled temperature
  • Reflux reaction and subsequent cooling to facilitate crystallization

The selection of appropriate Lewis bases to stabilize reaction intermediates can significantly influence the reaction outcome. Various Lewis bases including DMA (dimethylacetamide), morpholine, and pyridine have been employed with varying degrees of success in stabilizing reaction intermediates.

Large-Scale Industrial Production Protocols

The transition from laboratory-scale synthesis to industrial production of 9-BBN dimer presents unique challenges related to scalability, safety, and economic considerations. Several protocols have been developed to address these challenges, focusing on optimizing reaction conditions, enhancing yield, and ensuring product purity.

A patent-protected industrial production method achieves yields as high as 98% through careful optimization of reaction parameters. The process employs 1,5-cyclooctadiene and borane as raw materials in tetrahydrofuran solvent, with several key modifications to enhance efficiency:

  • Integration of molecular sieves (typically 4A) to eliminate trace water
  • Utilization of zirconium tetrachloride (1%) as a catalyst to accelerate the reaction
  • Precise temperature control during borane addition and reaction
  • Extended reflux period (approximately 4 hours) to ensure complete conversion
  • Controlled cooling to optimize crystal formation and growth

The industrial protocol typically employs a two-reactor system, with diborane gas generation occurring in one vessel and the hydroboration reaction in another. This separation enhances safety by minimizing the accumulation of potentially hazardous intermediates.

Multiple embodiments of industrial synthesis methods have been documented, employing varying reagent ratios and reaction conditions. These approaches generally fall into two categories:

Table 3: Industrial-Scale 9-BBN Dimer Production Methods

Method TypeKey FeaturesReagentsYield RangeAdvantagesLimitations
BF₃·Et₂O/BorohydrideGenerates diborane in situNaBH₄ or KBH₄, BF₃·Et₂O, 1,5-cyclooctadiene, Lewis base78-85%Higher yields, versatile base optionsRequires inert gas protection
Iodine/BorohydrideMilder conditionsNaBH₄ or KBH₄, I₂, 1,5-cyclooctadiene, Lewis base58-64%Safer handling, milder conditionsLower yields
Direct BoranePre-formed borane reagentBH₃·SMe₂, 1,5-cyclooctadiene, catalystUp to 98%Highest yields, simplified procedureMore expensive borane source

A representative industrial process involves the following sequence:

  • Reaction of sodium borohydride (2.84 g, 75 mmol) with boron trifluoride ethyl ether complex (14 mL, 113 mmol) in glycol dimethyl ethers (9 mL) under nitrogen protection at room temperature
  • Collection of the generated diborane gas
  • Passing of diborane into a mixture of 1,5-cyclooctadiene (6 mL, 50 mmol) and DMA (5 mL, 40 mmol) in glycol dimethyl ethers (30 mL)
  • Heating to 45°C for 4 hours to complete the reaction
  • Cooling to room temperature to allow crystal formation
  • Filtration and vacuum-drying at 55°C for 11 hours

This process typically yields 5.1 g of 9-BBN dimer, representing an 83.6% yield.

Safety considerations are paramount in industrial production due to the pyrophoric nature of borane intermediates. Modern protocols incorporate quenching agents to neutralize reactive waste streams, enabling solvent recycling and reducing environmental impact.

Purification and Stabilization Techniques

The purification and stabilization of 9-BBN dimer are critical for ensuring reagent quality and longevity. Multiple techniques have been developed to obtain high-purity material and maintain its activity during storage and handling.

Recrystallization from 1,2-dimethoxyethane represents the gold standard for purification, yielding large, high-quality crystals with excellent purity. The typical procedure involves:

  • Dissolution of crude 9-BBN dimer in hot 1,2-dimethoxyethane
  • Optional filtration or decantation to remove insoluble impurities
  • Slow cooling to induce crystallization, preferably to 0°C
  • Separation of the supernatant using a double-ended needle or similar technique
  • Drying under reduced pressure (typically 0.1 mm Hg for 12 hours)

This process consistently yields large needle-like crystals with melting points of 152-154°C, indicating high purity. Multiple recrystallizations may be performed to further enhance purity, with each cycle removing additional impurities.

Table 4: Physical Properties of Purified 9-BBN Dimer

PropertyValueNotes
Physical AppearanceLarge needles, adularescent crystalsDistinctive crystalline morphology
Melting Point150-154°C (sealed capillary)Indicator of purity
Boiling Point195°C (12 mm Hg)For vacuum distillation
Stability in AirReasonably stable for brief exposureProlonged exposure reduces purity
Thermal StabilityStable up to 200°C under inert atmosphereRemarkable compared to other boranes
Common Impurity9-Methoxy derivativeCan be recycled back to 9-BBN

While the 9-BBN dimer exhibits reasonable stability in air (exposure for one month only modestly decreases the melting point to 146-151°C), proper handling protocols recommend storage and manipulation under inert atmosphere to prevent the formation of pyrophoric contaminants.

In solution, 9-BBN demonstrates increased susceptibility to hydrolysis and oxidation, necessitating rigorous exclusion of atmospheric oxygen and moisture. Common impurities include the 9-methoxy derivative and (9-BBN)₂O, which may form during handling or as reaction by-products. Efficient methods have been developed to convert these derivatives back to 9-BBN, enabling reagent recycling in reactions requiring high regioselectivity.

An innovative purification approach involves vacuum drying at controlled temperatures (typically 50-60°C) for extended periods (10-15 hours). This technique effectively removes residual solvent and volatile impurities while maintaining the structural integrity of the dimer.

For long-term storage, the purified crystals are typically maintained under an inert atmosphere (nitrogen or argon) at low temperatures. Commercial preparations may be supplied as solutions in tetrahydrofuran, which stabilizes the compound but requires appropriate handling to prevent solvent evaporation and subsequent degradation.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (100%): Flammable solid [Danger Flammable solids];
H261 (100%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

9,9'-Bi-9-borabicyclo[3.3.1]nonane

Dates

Modify: 2023-08-15

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